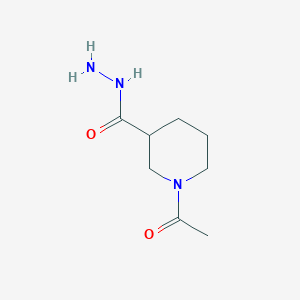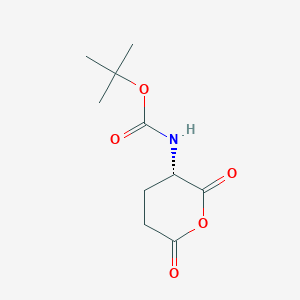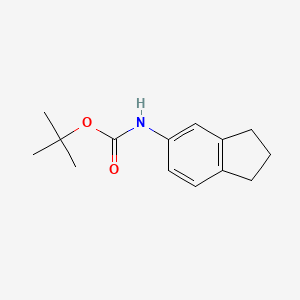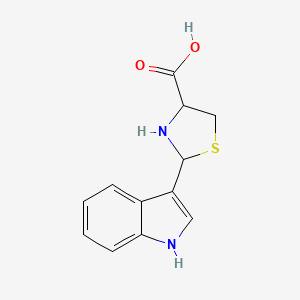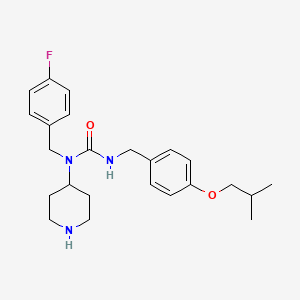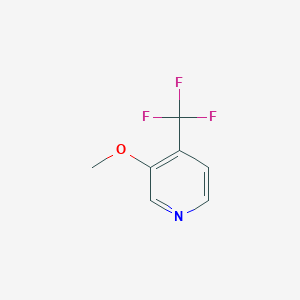
4-(2-Acetylhydrazino)-4-oxobutanoic acid
描述
4-(2-Acetylhydrazino)-4-oxobutanoic acid is an organic compound that features both hydrazino and oxo functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetylhydrazino)-4-oxobutanoic acid typically involves the reaction of hydrazine derivatives with oxo acids. One common method includes the reaction of hydrazine hydrate with 4-oxobutanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Acetylhydrazino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-(2-acetylhydrazino)butanoic acid, while reduction could produce 4-hydroxy-4-(2-acetylhydrazino)butanoic acid.
科学研究应用
4-(2-Acetylhydrazino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Acetylhydrazino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-(2-Hydrazino)-4-oxobutanoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
4-(2-Acetylhydrazino)-4-hydroxybutanoic acid: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.
Uniqueness
4-(2-Acetylhydrazino)-4-oxobutanoic acid is unique due to the presence of both acetyl and oxo groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
IUPAC Name |
4-(2-acetylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)7-8-5(10)2-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXPLBEBZMDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-acetylhydrazino)-4-oxobutanoic acid (AOBAH) interact with metal ions like Nickel(II) and what are the structural characteristics of the resulting complexes?
A1: AOBAH acts as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms. In the case of Nickel(II), research suggests that AOBAH coordinates through its carbonyl and hydrazino groups. [, ] This interaction forms stable complexes, with the exact structure depending on the reaction conditions and other ligands present.
- Infrared spectroscopy: Shifts in the characteristic peaks of AOBAH upon complexation with Nickel(II) indicate the involvement of specific functional groups in the binding. [, ]
- Electronic spectra: Analysis of the UV-Vis spectra of the complexes provides insights into the geometry and electronic configuration around the Nickel(II) ion. [, ]
- Magnetic moment measurements: These measurements help determine the number of unpaired electrons in the Nickel(II) d-orbitals, providing further clues about the complex's geometry. [, ]
Q2: Are there other similar compounds studied alongside AOBAH for their interactions with metal ions?
A2: Yes, several related carboxyamide derivatives were investigated alongside AOBAH, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


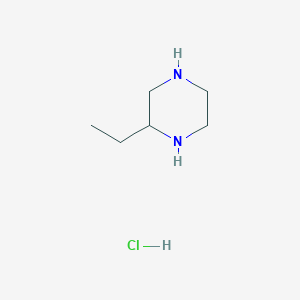
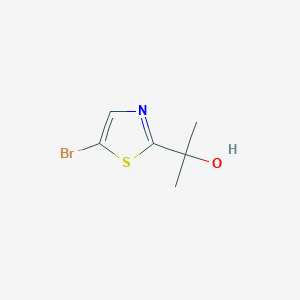

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)
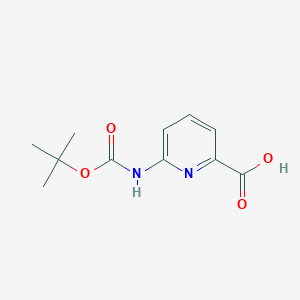
![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

